Thymidine, 5'-o-(p-toluenesulfonyl)-
Overview
Description
Thymidine, 5’-o-(p-toluenesulfonyl)-: is a modified nucleoside derivative of thymidine, where the 5’-hydroxyl group is substituted with a p-toluenesulfonyl group. This compound is primarily used as a reagent in the preparation of 5’-substituted cyclothymidine derivatives .
Mechanism of Action
Target of Action
Thymidine, also known as 5’-o-(p-toluenesulfonyl)-thymidine or 5’-(4-methylbenzenesulfonate)-thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes involved in DNA synthesis and cellular growth. These include:
- Thymidylate kinase : This enzyme plays a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA .
- Uridine phosphorylase : This enzyme is involved in the salvage pathway of pyrimidine nucleotide biosynthesis .
- Thymidine kinase : This enzyme is responsible for the phosphorylation of thymidine, a necessary step for the incorporation of thymidine into DNA .
Mode of Action
Thymidine interacts with its targets by serving as a substrate for these enzymes. It is highly active with ATP or dATP as phosphate donors . The interaction of thymidine with these enzymes leads to changes in the synthesis of DNA and cellular growth.
Biochemical Pathways
Thymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is essential for DNA synthesis and cellular growth. The affected pathways and their downstream effects include:
Biochemical Analysis
Biochemical Properties
Thymidine, 5’-o-(p-toluenesulfonyl) interacts with several enzymes, proteins, and other biomolecules. It is a substrate for thymidine kinase 2 (TK2), an enzyme involved in the salvage pathway of DNA synthesis . The product of this reaction, thymidine monophosphate, is a critical component of DNA .
Cellular Effects
Thymidine, 5’-o-(p-toluenesulfonyl) influences various cellular processes. It plays a role in cell proliferation, migration, differentiation, and cell death . Its effects on cell signaling pathways, gene expression, and cellular metabolism are significant, contributing to the overall function and survival of the cell .
Molecular Mechanism
The molecular mechanism of Thymidine, 5’-o-(p-toluenesulfonyl) involves its interaction with biomolecules at the molecular level. It binds to enzymes like TK2, influencing their activity. This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine, 5’-o-(p-toluenesulfonyl) change over time. It has been observed that its stability and degradation can influence long-term effects on cellular function .
Metabolic Pathways
Thymidine, 5’-o-(p-toluenesulfonyl) is involved in the salvage pathway of DNA synthesis. It interacts with enzymes like TK2 and contributes to metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5’-o-(p-toluenesulfonyl)- typically involves the reaction of thymidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial use. The key steps involve the protection of the hydroxyl group, sulfonylation, and subsequent purification to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Thymidine, 5’-o-(p-toluenesulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The p-toluenesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the sulfonyl group, regenerating the original thymidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted thymidine derivatives.
Reduction: Thymidine.
Scientific Research Applications
Thymidine, 5’-o-(p-toluenesulfonyl)- is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of modified nucleosides and nucleotides.
Biology: In the study of DNA synthesis and repair mechanisms.
Industry: Used in the production of oligonucleotides and other nucleic acid-based products.
Comparison with Similar Compounds
Thymidine: The parent compound without the p-toluenesulfonyl group.
5’-O-Tosyl-D-thymidine: Another tosylated derivative with similar properties.
Uniqueness: Thymidine, 5’-o-(p-toluenesulfonyl)- is unique due to its specific substitution at the 5’-position, which allows for targeted modifications and applications in nucleoside chemistry .
Properties
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWNGNFIIXLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993373 | |
Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7253-19-2 | |
Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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